molecular formula C6H9N3 B13363373 3-(Azetidin-2-yl)-1H-pyrazole

3-(Azetidin-2-yl)-1H-pyrazole

Cat. No.: B13363373
M. Wt: 123.16 g/mol
InChI Key: CJXLGMYFPUVARV-UHFFFAOYSA-N
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Description

3-(Azetidin-2-yl)-1H-pyrazole is a promising heterocyclic compound that combines two privileged structures in medicinal chemistry: the azetidine and the pyrazole rings. This combination makes it a valuable synthetic intermediate and building block for researchers developing novel biologically active molecules. The azetidine ring, a four-membered nitrogen-containing saturated heterocycle, is a key pharmacophore found in various synthetic and natural products and is used to create conformationally constrained analogs of amino acids like proline . The pyrazole scaffold is a five-membered aromatic diazole extensively employed in drug discovery due to its favorable drug-like properties and its role as a key framework in many protein kinase inhibitors (PKIs) . The unfused pyrazole ring, in particular, is noted for its metabolic stability and its ability to function as both a hydrogen bond donor and acceptor, which can be crucial for target binding . Researchers can utilize this compound to generate diverse libraries for high-throughput screening or to design targeted therapies. Its structure is amenable to further chemical diversification, for instance, through cross-coupling reactions like the Suzuki-Miyaura, to explore structure-activity relationships . 3-(Azetidin-2-yl)-1H-pyrazole is intended for research applications only and is not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C6H9N3

Molecular Weight

123.16 g/mol

IUPAC Name

5-(azetidin-2-yl)-1H-pyrazole

InChI

InChI=1S/C6H9N3/c1-3-7-5(1)6-2-4-8-9-6/h2,4-5,7H,1,3H2,(H,8,9)

InChI Key

CJXLGMYFPUVARV-UHFFFAOYSA-N

Canonical SMILES

C1CNC1C2=CC=NN2

Origin of Product

United States

Preparation Methods

Formation of Pyrazole Rings

The synthesis of pyrazole rings typically involves the reaction of hydrazines with appropriate carbonyl compounds. This method is widely used in the preparation of pyrazole derivatives, which are known for their therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Incorporation of Azetidine Moieties

Azetidine rings can be incorporated into molecules through various methods, including the use of azetidine derivatives in reactions such as nucleophilic substitutions or additions. For example, azetidine derivatives can react with appropriate electrophiles to form the desired azetidine-substituted compounds.

Analysis of Reaction Conditions

Solvent and Temperature

  • Solvent Polarity : The choice of solvent can significantly affect the reaction yield. Polar solvents like DMF are often used for reactions involving polar intermediates.
  • Temperature : Reaction temperatures can vary widely but are typically optimized between 40°C to 80°C for coupling reactions.

Coupling Agents

Characterization Techniques

For the characterization of 3-(Azetidin-2-yl)-1H-pyrazole , a combination of analytical techniques would be essential:

Data Table: General Synthesis Strategies for Heterocycles

Compound Type Synthesis Method Key Reagents Reaction Conditions
Pyrazole Derivatives Reaction of Hydrazines with Carbonyl Compounds Hydrazine, Carbonyl Compounds Varies, often refluxing solvents
Azetidine Derivatives Nucleophilic Substitutions or Additions Azetidine Derivatives, Electrophiles Dependent on specific reaction

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the azetidine or pyrazole ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine-2-carboxylic acid derivatives, while reduction can produce azetidine-2-ylmethanol derivatives.

Scientific Research Applications

3-(Azetidin-2-yl)-1H-pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Azetidin-2-yl)-1H-pyrazole involves its interaction with specific molecular targets. For instance, it can bind to the colchicine-binding site on tubulin, inhibiting tubulin polymerization and leading to cell cycle arrest and apoptosis in cancer cells . This interaction disrupts the microtubule network, which is essential for cell division and intracellular transport.

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of pyrazole derivatives are highly dependent on substituents. Below is a comparative analysis:

Compound Substituents Key Features Applications
3-(Azetidin-2-yl)-1H-pyrazole Azetidine ring at C-3 Rigid, hydrogen-bonding capability; potential metabolic stability. Antifungal, anticancer (inferred)
3-(4-Bromophenyl)-1H-pyrazole 4-Bromophenyl at C-3 Electron-withdrawing bromine enhances reactivity; used in polymer chemistry. Polyurethane synthesis (NMR-characterized)
3-(Pyridin-2-yl)-1H-pyrazole Pyridinyl at C-3 Bidentate/tripodal ligand for coordination chemistry. Metal-organic frameworks, catalysis
Fluorinated pyrazoles Trifluoromethyl or fluoroaryl Enhanced lipophilicity and metabolic resistance. Drug design (e.g., antifungal/anticancer)
3-(Trimethoxyphenyl)-1H-pyrazole Trimethoxyphenyl at C-3 Bulky, electron-rich substituent; disrupts microtubule dynamics. Antiproliferative agents (IC50: 0.05–4.5 nM)

Physicochemical and Spectroscopic Properties

  • NMR Spectroscopy : 3-(4-Bromophenyl)-1H-pyrazole exhibits distinct ¹H and ¹³C NMR signals (e.g., aromatic protons at δ 7.2–7.8 ppm), which differ from azetidine-containing analogs due to ring-current effects and substituent electronegativity .
  • Hydrogen Bonding : 3-(Pyridin-2-yl)-1H-pyrazole forms N–H⋯N/O hydrogen bonds in crystal structures, a feature likely shared with 3-(Azetidin-2-yl)-1H-pyrazole due to its NH group .

Key Research Findings and Implications

  • Substituent Effects : Electron-withdrawing groups (e.g., bromine, trifluoromethyl) enhance reactivity and bioactivity, while bulky groups (e.g., trimethoxyphenyl) improve anticancer potency .
  • Azetidine Advantage : The azetidine ring’s small size and NH group may optimize binding to biological targets (e.g., fungal enzymes or tubulin) while reducing steric hindrance compared to bulkier substituents .
  • Unmet Needs : Direct studies on 3-(Azetidin-2-yl)-1H-pyrazole are lacking. Future work should explore its synthesis, crystallography, and activity against validated biological targets.

Biological Activity

3-(Azetidin-2-yl)-1H-pyrazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical structure of 3-(Azetidin-2-yl)-1H-pyrazole features a pyrazole ring, which is a five-membered aromatic ring containing two nitrogen atoms. The azetidine moiety adds to its pharmacological profile by potentially influencing its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 3-(Azetidin-2-yl)-1H-pyrazole. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study reported that certain pyrazole derivatives showed IC50 values in the nanomolar range against MCF-7 breast cancer cells .

CompoundCell LineIC50 (nM)
3-(Azetidin-2-yl)-1H-pyrazoleMCF-78
Other Pyrazole DerivativeMDA-MB-23110

Antimicrobial Activity

The antimicrobial efficacy of 3-(Azetidin-2-yl)-1H-pyrazole has also been investigated. In vitro studies demonstrated its activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

Pyrazole derivatives are known for their anti-inflammatory properties. The anti-inflammatory activity of 3-(Azetidin-2-yl)-1H-pyrazole is hypothesized to arise from its ability to inhibit cyclooxygenase enzymes, which play a critical role in the inflammatory response .

The mechanisms through which 3-(Azetidin-2-yl)-1H-pyrazole exerts its biological effects are still under investigation. However, structural studies suggest that the pyrazole ring may engage in hydrogen bonding with target proteins, influencing their activity. For example, similar compounds have been shown to bind effectively to kinase domains, inhibiting their function and leading to reduced cell proliferation in cancer cells .

Case Studies

Several case studies have been conducted to evaluate the pharmacological profiles of pyrazole derivatives:

  • Anticancer Study : A study focused on the synthesis of various pyrazole derivatives, including 3-(Azetidin-2-yl)-1H-pyrazole, demonstrated potent activity against breast cancer cell lines. The study utilized MTT assays to determine cell viability and found significant reductions in cell proliferation at low concentrations.
  • Antimicrobial Screening : A comprehensive screening of synthesized pyrazoles revealed that 3-(Azetidin-2-yl)-1H-pyrazole exhibited notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The compound was tested using standard methods like the disk diffusion assay.

Q & A

Basic: What are the primary synthetic routes for 3-(Azetidin-2-yl)-1H-pyrazole, and how can reaction conditions be optimized?

Answer:
The compound is typically synthesized via multicomponent reactions, such as the Mannich reaction, which introduces azetidine and pyrazole moieties. Key steps include:

  • Step 1 : Condensation of a pyrazole precursor (e.g., 4-chloro-2-(1H-pyrazol-3-yl)phenol) with an azetidine-containing reagent under acidic or basic conditions .
  • Step 2 : Purification via column chromatography or recrystallization.
    Optimization Tips :
  • Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Monitor reaction progress with TLC or HPLC to avoid over-functionalization.
  • Adjust temperature (60–80°C) to balance reaction rate and byproduct formation.

Basic: How is structural characterization performed for this compound, and what spectroscopic anomalies should researchers anticipate?

Answer:
Key Techniques :

  • NMR : 1H^1H and 13C^{13}C NMR identify tautomeric forms (e.g., N–H proton exchange in pyrazole) and confirm azetidine ring puckering .
  • X-ray Diffraction (XRD) : Resolves tautomeric coexistence (e.g., 3- and 5-substituted pyrazole isomers in the same crystal) .
  • IR Spectroscopy : Detects N–H stretching (~3200 cm1^{-1}) and C–N vibrations (~1500 cm1^{-1}).
    Anomalies :
  • Split peaks in NMR due to dynamic tautomerism.
  • Discrepancies in bond lengths from XRD (e.g., N–N: 1.34–1.38 Å) .

Basic: What role does tautomerism play in the stability and reactivity of this compound?

Answer:
Tautomerism arises from proton migration between pyrazole nitrogen atoms, leading to distinct reactivity profiles:

  • Stability : The 3-substituted tautomer often dominates due to resonance stabilization .
  • Reactivity : Tautomers exhibit differential hydrogen-bonding capacity (e.g., N–H···N interactions in crystals) .
    Experimental Confirmation :
  • Co-crystallization of both tautomers (observed in XRD with Rint_{\text{int}} < 0.05) .
  • Variable-temperature NMR to track proton exchange rates.

Advanced: How can hydrogen-bonding patterns and crystal packing be systematically analyzed?

Answer :
Methodology :

  • Graph Set Analysis : Use Etter’s rules to classify hydrogen bonds (e.g., R22(8)R_2^2(8) motifs) .
  • Software Tools : Mercury CSD 2.0 for visualizing packing motifs and calculating void spaces .
    Case Study :
  • For 3-(4-fluorophenyl)-1H-pyrazole, N–H···N bonds form R44(12)R_4^4(12) rings, while C–H···F interactions extend the 3D network .

Advanced: How can computational modeling resolve contradictions in biological activity data?

Answer :
Strategies :

  • Density Functional Theory (DFT) : Predicts tautomer stability and electronic properties (e.g., HOMO-LUMO gaps affecting tubulin binding) .
  • Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., JAK2/BRD4 binding pockets) .
    Validation :
  • Compare computed IC50_{50} values with experimental assays (e.g., antiproliferative activity against cancer cell lines) .

Advanced: What challenges arise in correlating structure-activity relationships (SAR) for derivatives of this compound?

Answer :
Key Challenges :

  • Regioisomerism : Moving substituents (e.g., 3',4',5'-trimethoxyphenyl) between pyrazole positions alters tubulin inhibition by >10-fold .
  • Conformational Flexibility : Azetidine puckering (amplitude ~0.5 Å) impacts steric interactions in enzyme binding .
    Solutions :
  • Crystallographic SAR : Compare bioactivity with XRD-derived torsion angles (e.g., C6–C7–C8–C9 = -178.3° vs. 176.5°) .

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